Tetrachloro-mu-oxodialuminium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

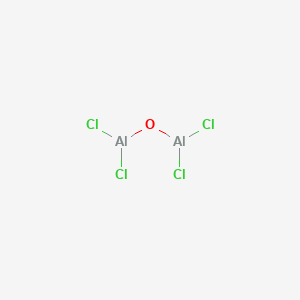

Tetrachloro-mu-oxodialuminium is a chemical compound with the formula Al2Cl4O. It is characterized by the presence of two aluminum atoms bridged by an oxygen atom and bonded to four chlorine atoms. In its solid state, it appears as a colorless crystalline solid. This compound is primarily used as a reagent or catalyst in coordination chemistry and organic synthesis. Additionally, it serves as an electrolyte additive in lithium-ion batteries to enhance performance .

Preparation Methods

Tetrachloro-mu-oxodialuminium is typically synthesized through the reaction of aluminum oxide and aluminum chloride. The synthesis can be carried out using various methods, including:

Solvothermal Method: This involves dissolving the reactants in a solvent and heating the solution under pressure to facilitate the reaction.

Gas Phase Reaction: In this method, aluminum oxide and aluminum chloride are reacted in the gas phase at elevated temperatures to form this compound.

Industrial production methods often involve large-scale solvothermal processes due to their efficiency and scalability.

Chemical Reactions Analysis

Tetrachloro-mu-oxodialuminium undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form aluminum oxide and chlorine gas.

Reduction: It can be reduced using reducing agents like hydrogen gas to form aluminum metal and hydrochloric acid.

Common reagents used in these reactions include oxygen, hydrogen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrachloro-mu-oxodialuminium has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.

Biology: Research has explored its potential use in biological systems, although its applications are less common compared to its use in chemistry.

Medicine: There is ongoing research into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

Industry: In the industrial sector, this compound is used as an electrolyte additive in lithium-ion batteries to improve their performance and longevity

Mechanism of Action

The mechanism by which tetrachloro-mu-oxodialuminium exerts its effects involves its ability to form stable complexes with various ligands. This property makes it an effective catalyst in organic synthesis, where it facilitates the formation of carbon-carbon bonds. In lithium-ion batteries, it acts as an electrolyte additive, enhancing the conductivity and stability of the electrolyte solution .

Comparison with Similar Compounds

Tetrachloro-mu-oxodialuminium can be compared with other similar compounds, such as:

Tetrachloroaurate (III): Used in the synthesis of gold nanoparticles and nanoclusters.

Tetrachlorophosphazenes: Used in various chemical and biological applications due to their unique structural properties

What sets this compound apart is its specific use as an electrolyte additive in lithium-ion batteries and its role as a catalyst in organic synthesis, making it a versatile compound in both research and industrial applications.

Biological Activity

Tetrachloro-mu-oxodialuminium, often referred to as Al2Cl4O, is an inorganic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes aluminum and chlorine atoms coordinated with an oxygen atom. The chemical formula can be expressed as:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 233.34 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Decomposes above 300 °C |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research indicates that it may influence cellular processes through:

- Metal Ion Coordination : The aluminum ion can interact with phosphates in nucleic acids, potentially affecting gene expression.

- Oxidative Stress Modulation : It may induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines.

Case Studies

- Anticancer Activity : A study conducted on human breast cancer cells (MCF-7) demonstrated that this compound induces cell cycle arrest and promotes apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to mitochondrial dysfunction.

- Neurotoxicity Assessment : Research has shown that exposure to this compound can lead to neurotoxic effects in rodent models. Behavioral tests indicated impaired motor functions and cognitive deficits, suggesting potential risks associated with environmental exposure.

- Immunomodulatory Effects : In vitro studies revealed that this compound could modulate immune responses by altering cytokine production in macrophages, indicating its potential role in immunotherapy.

Data Table of Biological Studies

| Study Type | Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer Activity | MCF-7 (human) | Induces apoptosis | |

| Neurotoxicity | Rodent models | Impaired motor functions | |

| Immunomodulation | Macrophages | Altered cytokine production |

Toxicological Considerations

While the biological activity of this compound shows promise for therapeutic applications, it is essential to consider its toxicological profile. Studies indicate that high concentrations can lead to cytotoxicity and organ damage, particularly in the liver and kidneys. Long-term exposure may pose significant health risks, necessitating further research into safe usage levels.

Properties

CAS No. |

51943-95-4 |

|---|---|

Molecular Formula |

Al2Cl4O |

Molecular Weight |

211.8 g/mol |

IUPAC Name |

dichloro(dichloroalumanyloxy)alumane |

InChI |

InChI=1S/2Al.4ClH.O/h;;4*1H;/q2*+2;;;;;/p-4 |

InChI Key |

VZBOYENLLFRFAP-UHFFFAOYSA-J |

Canonical SMILES |

O([Al](Cl)Cl)[Al](Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.